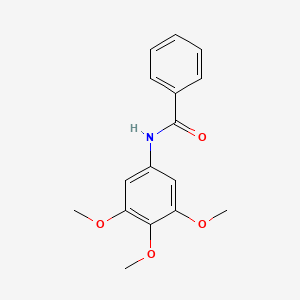

N-(3,4,5-trimethoxyphenyl)benzamide

Description

Contextual Overview of Benzamide (B126) Derivatives in Chemical Biology

Benzamide, a simple organic compound with the formula C₇H₇NO, consists of a benzene (B151609) ring linked to an amide group. nih.gov This fundamental structure serves as a versatile scaffold in medicinal chemistry, giving rise to a vast family of derivatives with a wide array of biological activities. nih.gov Benzamide derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents. nih.govsmolecule.com

The pharmacological versatility of benzamides stems from their ability to interact with various biological targets, including enzymes and receptors. ontosight.ainih.gov For instance, certain substituted benzamides can antagonize dopamine (B1211576) receptors, leading to their use in treating gastrointestinal disorders and as antiemetics. nih.gov Others have shown inhibitory activity against enzymes crucial for disease progression, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov The specific biological profile of a benzamide derivative is heavily influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. This modularity allows chemists to fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Molecular Design and Biological Activity

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring motif in the design of biologically active molecules, particularly in the realm of oncology. This moiety, derived from gallic acid, is a key feature of several natural and synthetic compounds known to interfere with cellular proliferation. One of the most well-documented activities associated with the TMP group is the inhibition of tubulin polymerization. nih.govresearchgate.net By binding to the colchicine (B1669291) site on β-tubulin, compounds containing the TMP moiety can disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govnih.gov This disruption leads to cell cycle arrest, typically in the G2/M phase, and can ultimately trigger apoptosis (programmed cell death). researchgate.net

The presence of three methoxy (B1213986) groups on the phenyl ring is crucial for this activity. These groups enhance the lipophilicity of the molecule, which can influence its membrane permeability and binding affinity for biological targets. Numerous studies have demonstrated that derivatives incorporating the 3,4,5-trimethoxyphenyl scaffold exhibit potent cytotoxic activity against a range of cancer cell lines. nih.govnih.gov Consequently, the TMP moiety is considered a privileged scaffold in the development of novel anticancer agents. google.com

Research Trajectory and Current Academic Landscape Pertaining to N-(3,4,5-trimethoxyphenyl)benzamide

Research into this compound and its close analogues sits (B43327) at the intersection of the two fields described above. The core structure combines the established benzamide framework with the potent 3,4,5-trimethoxyphenyl group, creating a molecule with significant therapeutic potential. The synthesis of such compounds typically involves the amide coupling of 3,4,5-trimethoxybenzoyl chloride with a corresponding aniline (B41778) derivative, in this case, 3,4,5-trimethoxyaniline. researchgate.netnih.gov

The academic landscape reveals a strong focus on the anticancer properties of this class of compounds. For instance, a study on new benzamides as potential multi-targeted compounds reported the synthesis of 3,4,5-trimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide. nih.gov While detailed biological data for this specific compound was not the primary focus of that publication, its synthesis points to the ongoing interest in this structural motif.

Investigations into related structures, where the N-phenyl group is varied, provide further insight. Derivatives such as 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide and 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide have been studied for their potential anticancer and anti-inflammatory effects. smolecule.comontosight.ai Research suggests these compounds may exert their effects through mechanisms including the induction of DNA damage and inhibition of DNA replication. smolecule.com The structural similarity of these compounds to this compound underscores the continued exploration of this chemical space for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-9-12(10-14(20-2)15(13)21-3)17-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFJZEKZQGFZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Strategies for the N-(3,4,5-trimethoxyphenyl)benzamide Core Structure

The construction of the fundamental this compound framework can be achieved through several synthetic routes, ranging from classical reactions to more advanced methods.

The most common and classical method for synthesizing this compound and its analogues is the acylation of an aniline (B41778) derivative with a benzoyl chloride derivative. This reaction, often performed under Schotten-Baumann conditions, involves the reaction of 3,4,5-trimethoxybenzoyl chloride with the desired aniline in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of N-(2-methoxyphenyl)-3,4,5-trimethoxybenzamide was achieved by refluxing 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline in chloroform (B151607) under a nitrogen atmosphere. researchgate.net The reaction mixture is typically worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts. researchgate.net

The starting material, 3,4,5-trimethoxybenzoyl chloride, is readily prepared from 3,4,5-trimethoxybenzoic acid by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. 3,4,5-Trimethoxybenzoic acid itself can be synthesized from gallic acid through methoxylation using agents like dimethyl sulfate (B86663) in alkaline conditions.

More advanced and milder methods for amide bond formation have also been applied to the synthesis of benzamide (B126) derivatives. One such method involves the use of trimethylaluminium (AlMe₃) or its air-stable adduct with 1,4-diazabicyclo[2.2.2]octane (DABCO), known as DABAL-Me₃. researchgate.net This reagent facilitates the direct conversion of esters to amides, offering an alternative to the use of acyl chlorides. researchgate.net This approach can be particularly useful for substrates that are sensitive to the harsh conditions of traditional methods. While not explicitly detailed for this compound itself in the provided context, this methodology represents an advanced strategy applicable to the synthesis of its analogous derivatives. researchgate.net

Derivatization and Structural Modification of the Benzamide Scaffold

The this compound scaffold is a versatile platform for extensive structural modifications. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.

| Substituent on N-Phenyl Ring | Example Compound Name | Reference |

| 2-Methoxy | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | researchgate.netnih.gov |

| 4-Methoxybenzyl | 3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide | bldpharm.com |

| 4-Phenoxy | 3,4,5-Trimethoxy-N-(4-phenoxyphenyl)benzamide | sigmaaldrich.com |

| 4-Phenyl | 3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide | |

| 3-(Trifluoromethyl) | 3,4,5-trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide | uni.lu |

| 4-Pyridinylmethyl | N-(4-pyridinylmethyl)-3,4,5-trimethoxy-benzamide | nih.gov |

| 2-(2-Nitroethyl) | 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide | sigmaaldrich.com |

| 3-Chloro | o-chloro-N-(3,4,5-trimethoxyphenyl)-benzamidine | ontosight.ai |

| 4-Bromo | N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide |

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric feature in many biologically active compounds, often recognized for its role in binding to targets like tubulin. csic.es While less commonly varied than the N-phenyl ring, modifications to this part of the scaffold can also be explored. The synthesis of the TMP precursor, 3,4,5-trimethoxybenzoic acid, starts from gallic acid, suggesting that the use of different alkylating agents could lead to analogues with altered alkoxy groups. In related classes of compounds, such as diarylsulphonamides, the TMP ring has been successfully replaced by other substituted phenyl rings, like the 3,5-dimethoxyphenyl ring, to improve properties such as aqueous solubility and metabolic stability. csic.es This suggests a potential avenue for modification of the this compound scaffold as well.

A powerful strategy to expand the chemical space and biological activity of this compound is to incorporate it into larger, hybrid molecular architectures. This involves chemically linking the benzamide scaffold to various heterocyclic systems.

Pyrrolizines: Novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized. nih.gov For example, the reaction of 7-cyano-6-amino-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivatives with 3,4,5-trimethoxybenzoyl chloride yields compounds like 7-cyano-N-(4-methoxyphenyl)-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide. nih.gov

Thiazoles: The 3,4,5-trimethoxyphenyl group has been incorporated into thiazole-containing structures. For instance, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a complex benzamide derivative featuring a benzothiazole (B30560) moiety. evitachem.com In other examples, the trimethoxyphenyl group is attached to the thiazole (B1198619) ring, which is then linked to a pyrimidine, creating complex heterocyclic systems with potential anticancer activity. mdpi.com

Oxazoles: The this compound scaffold has been used to create derivatives of methyl- or dimethyloxazolidines. nih.gov Furthermore, N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl)benzamide derivatives have been synthesized and evaluated for their biological activities. nih.gov

Quinazolinones: The 3,4,5-trimethoxyphenyl group has been incorporated into quinazolinone structures. For example, 4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has been synthesized, demonstrating the fusion of the benzamide and quinazolinone pharmacophores. evitachem.com The development of quinazolinone-based hybrids is a recognized strategy in medicinal chemistry to generate compounds with diverse biological activities. nih.govresearchgate.net

Benzimidazole (B57391) Derivatives: While not carbazoles, benzimidazoles represent another important class of fused heterocyclic systems that have been combined with the this compound scaffold. For example, a series of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives have been designed and synthesized. nih.govnih.gov In another study, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized and evaluated as potential anticancer agents. nih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogs hinges on the optimization of the amidation reaction, which typically involves the coupling of a 3,4,5-trimethoxybenzoyl derivative with an appropriate aniline. Research into the synthesis of closely related N-aryl benzamides provides significant insights into the key parameters influencing reaction outcomes, such as catalyst choice, solvent, temperature, and reactant stoichiometry.

Detailed Research Findings

The primary route to N-aryl-3,4,5-trimethoxybenzamides involves the acylation of an amine with 3,4,5-trimethoxybenzoyl chloride. The optimization of this transformation is crucial for achieving high purity and maximizing yield.

Influence of Catalysis: In the acylation step for structurally similar benzamides, the use of Lewis acid catalysts has been shown to be beneficial. For instance, in the synthesis of 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide, the introduction of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) can reduce side reactions. A study demonstrated that using a molar ratio of 1:1.5 for the acid to the catalyst resulted in a 15% increase in yield compared to the same reaction performed without a catalyst.

Effect of Solvent and Temperature: The choice of solvent and reaction temperature is critical. A documented synthesis of 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide utilized chloroform (CHCl₃) as the solvent and was conducted under reflux conditions for 5 hours. researchgate.net This indicates that elevated temperatures are favorable for driving the reaction to completion. The reaction mixture, after cooling, was processed through washing with aqueous HCl and sodium bicarbonate solutions to remove unreacted starting materials and byproducts. researchgate.net

Stoichiometry and Achieved Yields: The molar ratio of the reactants plays a direct role in the reaction's efficiency. In the synthesis of 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, a notable yield of 84% was achieved by reacting 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline. researchgate.net Similarly, the reaction of 3,4,5-trimethoxybenzoyl chloride with other amine-containing compounds, such as derivatives of 7-cyano-2,3-dihydro-1H-pyrrolizine, has produced yields in the range of 63% to 69%, depending on the specific substituent on the amine. nih.gov

The data below summarizes findings from synthetic studies on N-aryl-3,4,5-trimethoxybenzamides and closely related structures, illustrating the impact of varied conditions on reaction yields.

| Product | Amine Reactant | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | 2-Methoxyaniline | Solvent: CHCl₃; Reflux for 5h | 84% | researchgate.net |

| 7-Cyano-N-phenyl-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Compound 14a (an aminopyrrolizine derivative) | General procedure B | 63% | nih.gov |

| 7-Cyano-N-(p-tolyl)-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Compound 14b (an aminopyrrolizine derivative) | General procedure B | 66% | nih.gov |

| 7-Cyano-N-(4-methoxyphenyl)-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Compound 14c (an aminopyrrolizine derivative) | General procedure B | 69% | nih.gov |

| Reaction | Catalyst | Molar Ratio (Acid:Catalyst) | Yield Improvement | Reference |

|---|---|---|---|---|

| Acylation for 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide | BF₃·OEt₂ | 1:1.5 | +15% (vs. uncatalyzed) |

Molecular Design Principles and Structure Activity Relationships Sar

Rational Design Strategies for N-(3,4,5-trimethoxyphenyl)benzamide Analogs

The design of novel analogs of this compound leverages pharmacophoric analysis and advanced medicinal chemistry techniques to explore new chemical spaces and improve on existing scaffolds.

A key strategy in the design of this compound analogs involves pharmacophoric analysis, particularly in comparison to known bioactive molecules like Combretastatin (B1194345) A-4 (CA-4). CA-4 is a natural product isolated from the African bush willow tree, Combretum caffrum, known for its potent ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govwikipedia.org

The essential pharmacophoric features of CA-4 and related compounds include:

A 3,4,5-trimethoxyphenyl ring (Ring A): This moiety is a crucial component for binding and is a common feature in many tubulin inhibitors. nih.govglobalresearchonline.net The three methoxy (B1213986) groups are considered vital for activity. nih.gov

A second aromatic ring (Ring B): In CA-4, this is a 3'-hydroxy-4'-methoxyphenyl group. wikipedia.org

A bridge connecting the two rings: In CA-4, this is a cis-stilbene (B147466) (Z)-ethene bridge, which holds the two aromatic rings in a specific spatial orientation necessary for high-affinity binding to tubulin. wikipedia.orgglobalresearchonline.net

This compound derivatives often mimic this general structure. The N-(3,4,5-trimethoxyphenyl) portion serves as the equivalent of Ring A, while the benzamide (B126) portion allows for the introduction of various substituents that can function as Ring B analogs. The amide linker acts as a flexible bridge, in contrast to the rigid ethene bridge of CA-4. The design of these analogs aims to retain the key interactions of the trimethoxyphenyl ring while exploring different substituents on the second phenyl ring to optimize properties like potency, selectivity, and solubility. mdpi.com

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or functional group is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. drughunter.comresearchgate.net In the context of this compound analogs, this could involve:

Replacing methoxy groups with other substituents to modulate metabolic stability or hydrogen bonding capacity. cambridgemedchemconsulting.com

Substituting the amide linker with other groups like 1,2,3-triazoles, oxadiazoles, or sulfonamides to improve metabolic stability and alter conformational properties. nih.gov

Modifying the second phenyl ring with various heterocyclic rings to explore new interactions with the target protein. drughunter.com

Scaffold hopping is a more drastic approach that aims to identify isofunctional molecules with structurally different core scaffolds. nih.govniper.gov.in This technique is used to discover novel chemical entities with potentially improved properties or to circumvent existing patents. nih.gov For example, a study demonstrated a successful scaffold hop starting from N-benzyl-3,4,5-trimethoxyaniline, a related structure, to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov This illustrates how the core benzamide structure could be replaced by a completely different ring system while retaining the key 3,4,5-trimethoxyphenyl pharmacophore to maintain biological activity.

Elucidation of Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is critical for rational drug design. This involves systematically studying how changes in substituents, conformation, and key structural elements affect their potency and selectivity.

The nature and position of substituents on the benzamide scaffold have a profound impact on the biological activity of the resulting analogs.

In one study, two series of pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for cytotoxic activity. The study found that the benzamide derivatives generally exhibited higher cytotoxicity than their corresponding Schiff base counterparts. nih.gov This highlights the importance of the amide linkage for activity in this series.

| Compound | Substituent (R) on N-phenyl ring | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) | HCT-116 (Colon Cancer) |

|---|---|---|---|---|

| 16a | -H | 0.17 | 0.29 | 0.16 |

| 16b | 4-CH3 | 0.12 | 0.26 | 0.13 |

| 16d | 4-Cl | 0.11 | 0.21 | 0.10 |

Data suggests that small electron-donating (methyl) or electron-withdrawing (chloro) substituents at the para-position of the N-phenyl ring can enhance potency against certain cancer cell lines. nih.gov

Another study focused on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoalkoxy side chains as potential memory enhancers. The research indicated that these substituents were crucial for acetylcholinesterase (AChE) inhibitory activity. nih.gov

| Compound | Side Chain | IC50 (µM) |

|---|---|---|

| 10a | 2-(N,N-dimethylamino)ethoxy | 4.0 |

| 10b | 2-(N,N-diethylamino)ethoxy | 4.8 |

| 10c | 3-(N,N-dimethylamino)propoxy | 4.2 |

The data indicates that short N,N-dialkylaminoalkoxy chains contribute significantly to the AChE inhibitory potency of the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide scaffold. nih.gov

Conformational analysis, which is the study of rotational motions in molecules, is crucial for understanding how this compound derivatives interact with their biological targets. pharmacy180.com The relative orientation of the two aromatic rings, dictated by the torsion angles around the amide bond, is a key determinant of binding affinity.

In a study of 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, X-ray crystallography revealed that the two aromatic planes have a significant dihedral angle of 67.66°. nih.govresearchgate.net The orientation of the methoxy groups is also important; while some lie nearly in the plane of their respective aromatic rings, others can be oriented almost perpendicularly. nih.govresearchgate.net This fixed conformation in the solid state provides insight into the low-energy conformations that may be relevant for receptor binding. The flexibility of the amide linker allows the molecule to adopt a specific conformation to fit into a binding pocket, minimizing steric hindrance and optimizing interactions. smolecule.com

The interaction between a ligand and its target is governed by specific structural features that facilitate binding. For this compound analogs, several determinants are key:

The 3,4,5-Trimethoxyphenyl Group: This group is a primary determinant for activity, often fitting into a hydrophobic pocket of the target protein. The methoxy groups can form hydrogen bonds and participate in van der Waals interactions, anchoring the molecule in the binding site. smolecule.com

The Amide Linker: The N-H and C=O groups of the amide bond are important hydrogen bond donors and acceptors, respectively. These interactions can be critical for orienting the molecule correctly within the active site and contributing to binding affinity. nih.gov

The Second Phenyl Ring and its Substituents: This part of the molecule explores a different region of the binding site. In the case of AChE inhibitors, molecular docking studies showed that this ring and its substituents form hydrophobic interactions with residues in both the catalytic and peripheral anionic sites of the enzyme. nih.gov For tubulin inhibitors, this ring often mimics the B-ring of colchicine or combretastatin. nih.gov

For instance, in the development of a resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, the presence of two trimethoxyphenyl moieties was a key design feature for inhibiting ribonucleotide reductase. nih.gov Similarly, molecular simulations of AChE inhibitors revealed stable binding through hydrophobic interactions with key residues like TRP86, TYR337, and PHE338. nih.gov

Exploration of Multi-Targeting Design Concepts

Research in this area has led to the exploration of various derivatives of this compound, with modifications aimed at achieving desired polypharmacology. These studies have provided valuable insights into the structure-activity relationships (SAR) that govern the multi-targeting capabilities of these compounds.

A notable area of investigation has been the design of compounds that act as both tubulin polymerization inhibitors and kinase inhibitors. nih.gov Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. The 3,4,5-trimethoxyphenyl (TMP) moiety is a key feature of many potent tubulin polymerization inhibitors, such as combretastatin A-4. nih.gov By incorporating this moiety into novel chemical scaffolds, researchers have successfully developed compounds with significant cytotoxic activity.

In one such study, a series of pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group were synthesized and evaluated for their potential as multi-target anticancer agents. nih.gov The design strategy involved linking the TMP moiety to a pyrrolizine nucleus, with variations in the linker and substituents on an attached phenyl ring to probe the SAR. nih.gov The resulting benzamide derivatives demonstrated superior cytotoxicity compared to their Schiff base counterparts. nih.gov

Table 1: Cytotoxic Activity of Pyrrolizine-Based this compound Derivatives nih.gov

| Compound | R | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. A2780 | IC₅₀ (μM) vs. HCT116 |

| 16a | H | 1.15 | 0.96 | 1.34 |

| 16b | 4-F | 1.21 | 1.02 | 1.45 |

| 16d | 4-Cl | 0.89 | 0.75 | 1.05 |

MCF-7 (human breast adenocarcinoma), A2780 (human ovarian carcinoma), HCT116 (human colorectal carcinoma)

Further mechanistic studies revealed that these compounds not only inhibit tubulin polymerization but also exhibit inhibitory activity against multiple oncogenic kinases, including CDK-2. nih.gov This dual mechanism of action is a key attribute of their multi-targeting design. The benzamide linkage was found to be crucial for the enhanced cytotoxic activity and selectivity of these compounds. nih.gov

Another successful application of the multi-target design concept involving the this compound scaffold is in the development of agents for Alzheimer's disease. This neurodegenerative disorder is characterized by the presence of amyloid plaques and neurofibrillary tangles, with the enzymes β-secretase (BACE1) and acetylcholinesterase (AChE) being key therapeutic targets.

Researchers have designed and synthesized a series of benzamide derivatives as potential dual inhibitors of AChE and BACE1. mdpi.com The study explored the impact of different substituents on the benzamide structure, leading to the identification of compounds with potent inhibitory activity against both enzymes. mdpi.com

Table 2: Inhibitory Activity of Benzamide Derivatives against AChE and BACE1 mdpi.com

| Compound | Structure | AChE IC₅₀ (μM) | BACE1 IC₅₀ (μM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 | |

| Donepezil (AChE inhibitor control) | 0.046 | - | |

| Quercetin (BACE1 inhibitor control) | - | 4.89 |

The most active compound in this series, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated potent inhibition of AChE, comparable to the standard drug donepezil, and was also the most effective inhibitor of BACE1 among the tested compounds. mdpi.com Molecular modeling studies suggested that these ligands could stabilize the AChE enzyme and reduce its flexibility. mdpi.com

The exploration of multi-targeting design concepts has also extended to the development of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives as anticancer agents. nih.gov In this case, the focus was primarily on tubulin polymerization inhibition, but the SAR studies provided valuable data on how structural modifications influence cytotoxicity against various cancer cell lines. nih.gov

Table 3: Antiproliferative Activity of a Benzofuran-Based 3,4,5-trimethoxybenzamide Derivative (6g) nih.gov

| Cell Line | IC₅₀ (μM) |

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (non-tumoral) | > 30 |

MDA-MB-231 (human breast adenocarcinoma), HCT-116 (human colorectal carcinoma), HT-29 (human colorectal adenocarcinoma), HeLa (human cervical cancer), HEK-293 (human embryonic kidney)

The derivative designated as 6g showed significant cytotoxicity against a panel of cancer cell lines with excellent selectivity over non-tumoral cells. nih.gov Mechanistic investigations confirmed that this compound arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization in a manner similar to combretastatin A-4. nih.gov

In a similar vein, flavonoid benzimidazole (B57391) derivatives incorporating the 3',4',5'-trimethoxy moiety have been designed as potential multi-faceted anti-tumor agents. rsc.orgnih.gov One such compound, 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, displayed potent antiproliferative activity against several human cancer cell lines. rsc.orgnih.gov Further studies showed that this compound could induce cell cycle arrest at the G1 phase and promote apoptosis. rsc.orgnih.gov

These examples underscore the utility of the this compound scaffold in the rational design of multi-targeted therapeutic agents. By understanding the structure-activity relationships, researchers can fine-tune the molecular architecture to achieve the desired polypharmacological profile for treating complex diseases.

Mechanistic Investigations of Biological Activities

Modulation of Tubulin Polymerization and Microtubule Dynamics

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric feature in many tubulin polymerization inhibitors. nih.gov Compounds containing this group, linked to another substituted phenyl ring, have shown potent anticancer activities by disrupting microtubule formation. nih.gov

Inhibition of Tubulin Assembly Mechanisms

Derivatives of N-(3,4,5-trimethoxyphenyl)benzamide have been shown to interfere with the assembly of tubulin into microtubules. For instance, certain pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety exhibit weak to moderate inhibition of tubulin polymerization. nih.gov Molecular docking studies of these compounds have indicated high binding affinities towards tubulin. nih.gov Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors, with some compounds in the series demonstrating potent inhibition of this process. nih.gov The mechanism of action for these types of compounds often involves the suppression of microtubule formation, which is critical for cell structure and division. nih.gov

Impact on Cellular Proliferation and Cell Cycle Progression

The inhibition of tubulin polymerization by this compound derivatives directly impacts cell division, leading to cell cycle arrest. Specifically, these compounds have been observed to induce arrest at the G2/M phase of the cell cycle. nih.govnih.gov For example, certain pyrrolizine derivatives with the 3,4,5-trimethoxyphenyl group caused G2/M cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest is a common consequence of microtubule disruption, as the mitotic spindle cannot form properly, preventing the cell from proceeding through mitosis. nih.govfrontiersin.org Some studies have also reported the induction of a pre-G1 phase, which is indicative of apoptosis. nih.gov The antiproliferative effects of these compounds are a direct result of this cell cycle blockade. nih.govnih.gov

Table 1: Effects of this compound Analogs on Cell Cycle

| Compound/Analog | Cell Line | Effect | Reference |

| Pyrrolizine derivatives (16a, 16d) | MCF-7 | PreG1 and G2/M arrest | nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa | G2/M arrest | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | G2/M arrest | nih.gov |

Induction of Apoptosis Pathways in Cellular Models

Following cell cycle arrest, cells treated with this compound derivatives often undergo programmed cell death, or apoptosis. nih.govnih.gov The induction of early apoptosis has been observed in MCF-7 cells treated with specific pyrrolizine derivatives. nih.gov This apoptotic response is a crucial mechanism for the cytotoxic activity of these compounds. The process can be triggered through both intrinsic and extrinsic pathways. nih.gov For instance, some analogs have been shown to increase the expression of pro-apoptotic proteins and caspases, which are key executioners of apoptosis. nih.govnih.gov A study on a novel carbonic anhydrase inhibitor containing the 3,4,5-trimethoxyphenyl moiety showed it induced apoptosis by exhibiting markers like cleaved poly(ADP-ribose)polymerase and cleaved caspase-3. nih.gov

Kinase Inhibition Profiles Related to Cytotoxicity

In addition to their effects on tubulin, some this compound derivatives exhibit inhibitory activity against various protein kinases, contributing to their cytotoxic effects. nih.gov

Kinase profiling of certain pyrrolizine derivatives revealed the inhibition of multiple oncogenic kinases. nih.gov Molecular docking studies have further suggested high binding affinities of these compounds towards Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov The inhibition of CDKs, such as CDK2, can prevent the phosphorylation of proteins required for cell cycle progression, thus halting cell division and contributing to the antiproliferative activity of the compounds. nih.govincyclixbio.comnih.gov The ability to target multiple oncogenic kinases suggests a multi-faceted approach to cytotoxicity. mdpi.com

Enzymatic Inhibition Studies

Beyond their anticancer properties, derivatives of this compound have been investigated for their potential to modulate enzymes implicated in neurodegenerative diseases.

Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1) Modulation

Acetylcholinesterase (AChE) and β-secretase 1 (BACE1) are key enzymes in the pathogenesis of Alzheimer's disease. nih.gov BACE1 is involved in the production of neurotoxic amyloid-β peptides. nih.govnih.gov A study on new benzamide (B126) derivatives, including structures with the trimethoxyphenyl moiety, identified compounds with inhibitory activity against both AChE and BACE1. nih.gov One particular N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both enzymes. nih.gov Molecular docking studies suggest that these compounds can interact with the active sites of both AChE and BACE1, potentially through a noncompetitive inhibition mode for BACE1. nih.gov

Table 2: Inhibitory Activity of a Benzamide Derivative against AChE and BACE1

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | nih.gov |

| Donepezil (Standard) | AChE | 0.046 | nih.gov |

| Quercetin (Standard) | BACE1 | 4.89 | nih.gov |

Ribonucleotide Reductase (RR) Inhibition and Deoxyribonucleoside Triphosphate Pool Depletion

While direct studies on this compound are limited, research into its structural analogs provides insight into potential mechanisms of action. A novel resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), has been investigated for its effects on ribonucleotide reductase (RR), the key enzyme in de novo DNA synthesis. nih.gov

In studies using HL-60 human promyelocytic leukemia cells, KITC was shown to be a potent inhibitor of RR. nih.gov The influence of KITC on the concentration of deoxyribonucleoside triphosphates (dNTPs), the products of RR, was assessed using HPLC. nih.gov Incubation with KITC resulted in a significant and dose-dependent depletion of intracellular deoxyadenosine (B7792050) triphosphate (dATP) and deoxythymidine triphosphate (dTTP) pools. nih.gov Furthermore, the investigation analyzed the effects of KITC treatment on the incorporation of radiolabeled cytidine (B196190) into the DNA of tumor cells to quantify the loss of RR activity within the cells. nih.gov The results confirmed that KITC remarkably reduces the in situ activity of RR. nih.gov

These findings suggest that compounds possessing the trimethoxyphenyl moiety, like KITC, can exert significant antiproliferative effects by targeting the ribonucleotide reductase pathway, leading to a reduction in the necessary building blocks for DNA replication.

Cyclooxygenase (COX-1/COX-2) Selectivity and Inhibitory Profiles

The this compound scaffold is a key feature in the design of selective cyclooxygenase (COX) inhibitors. The enzymes COX-1 and COX-2 are responsible for prostaglandin (B15479496) synthesis; COX-1 is a constitutive "housekeeping" enzyme, while COX-2 is inducible and plays a major role in inflammation. sigmaaldrich.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govsigmaaldrich.com

Derivatives of this compound have shown promising and selective inhibitory activity against COX-2. For instance, a series of novel hybrids incorporating a substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole structure were synthesized and evaluated. nih.gov In vitro studies demonstrated that these compounds were potent inhibitors of COX-2, with IC₅₀ values in the micromolar to nanomolar range, while showing significantly less activity against COX-1. nih.gov One of the most potent compounds in this series, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide, emerged as a highly effective anti-inflammatory agent with reduced ulcerogenic potential compared to the standard drug ibuprofen. nih.gov

The selectivity of these inhibitors for COX-2 is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is larger, allowing bulkier molecules, such as those containing the trimethoxyphenyl group, to bind effectively, whereas the smaller active site of COX-1 does not accommodate them as well. nih.gov

Table 1: COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

This table is interactive. You can filter and sort the data.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 3a | >33.33 | 0.08 | >416 |

| Derivative 3b | 0.98 | 0.04 | 24.5 |

| Derivative 3c | >33.33 | 0.05 | >666 |

| Derivative 3d | 3.64 | 0.11 | 33.1 |

| Derivative 3e | 1.12 | 0.06 | 18.7 |

| Derivative 3g | >33.33 | 0.14 | >238 |

| Derivative 3h | 1.98 | 0.09 | 22.0 |

| Ibuprofen (Standard) | 15.2 | 9.8 | 1.55 |

| Data sourced from in vitro studies on substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives. nih.gov |

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition Mechanisms

NRH:quinone oxidoreductase 2 (NQO2) is a flavoprotein that catalyzes the reduction of quinones using NRH (N-ribosylnicotinamide) as a co-substrate. nih.gov This enzyme has been implicated in various pathological processes, making it a target for therapeutic intervention. While direct inhibition by this compound has not been extensively documented, research on structurally related compounds highlights the importance of the trimethoxyphenyl group for NQO2 inhibition. nih.gov

A study focused on designing NQO2 inhibitors used resveratrol, a known inhibitor, as a lead compound. nih.gov By replacing the central double bond of resveratrol with a benzothiazole (B30560) scaffold and incorporating a 3,4,5-trimethoxyphenyl group, researchers developed a series of potent NQO2 inhibitors. nih.gov Several of these 3',4',5'-trimethoxybenzothiazole analogues demonstrated significant inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov

Computational modeling suggested that the 3,4,5-trimethoxy motif is optimally positioned to occupy a specific pocket within the NQO2 active site. nih.gov For example, the potent inhibitor 49 (6-acetamide-3',4',5'-trimethoxybenzothiazole) was predicted to form favorable hydrogen bonds with key amino acid residues Thr71 and Leu120 in the active site. nih.gov This indicates that the trimethoxyphenyl moiety plays a crucial role in the binding and inhibition of the NQO2 enzyme. nih.gov

Table 2: NQO2 Inhibitory Activity of 3',4',5'-Trimethoxybenzothiazole Analogues

This table is interactive. You can filter and sort the data.

| Compound | R Group on Benzothiazole | NQO2 IC₅₀ (nM) |

| 40 | 6-methoxy | 51 |

| 48 | 6-amino | 79 |

| 49 | 6-acetamide | 31 |

| Resveratrol (Control) | N/A | 997 |

| Data sourced from an NQO2 enzyme inhibition assay using NRH as the co-substrate. nih.gov |

Pyruvate (B1213749) Carboxylase (PC) Inhibition in Cellular Metabolic Pathways

Pyruvate carboxylase (PC) is a mitochondrial enzyme crucial for anaplerosis, replenishing intermediates of the TCA cycle, and is a key step in gluconeogenesis. sigmaaldrich.com Despite its importance in metabolic regulation, specific research detailing the inhibitory effects of this compound on PC has not been reported in the available scientific literature.

Known inhibitors of PC are varied and typically target specific domains or binding sites of the enzyme. sigmaaldrich.com These include biotin-binding proteins like avidin, nucleotide analogs that compete with ATP, and pyruvate analogs such as oxamate, which interacts with the carboxyl transferase domain. sigmaaldrich.com For example, fluoropyruvate has been shown to cause mild competitive inhibition of isolated PC. sigmaaldrich.com Given the structural disparity between these established inhibitors and this compound, it is difficult to predict any potential interaction without dedicated experimental investigation.

Receptor and Ion Channel Interactions

Calcium Channel Modulatory Activity (e.g., T-type, N-type)

The this compound structure is a key component in the development of calcium channel blockers. Both T-type and N-type voltage-gated calcium channels are implicated in conditions such as neuropathic pain.

In a study focused on developing novel analgesics, a series of 3-benzamides and 3,4,5-trimethoxyphenyl amines were synthesized and evaluated for their activity against T-type and N-type calcium channels using whole-cell patch-clamp recordings in HEK293 cells. Among the compounds tested, a derivative featuring the trimethoxyphenyl moiety demonstrated significant inhibitory activity against both channel types.

Specifically, compound 10 in the series showed good inhibitory potency for both T-type and N-type calcium channels, with IC₅₀ values of 1.9 µM and 4.3 µM, respectively. This dual activity suggests that compounds based on this scaffold could be valuable for managing conditions where both T-type and N-type channels play a pathological role.

Table 3: Inhibitory Activity of a Trimethoxyphenyl Derivative on Calcium Channels

This table is interactive. You can filter and sort the data.

| Compound | Target Channel | IC₅₀ (µM) |

| Derivative 10 | T-type Calcium Channel | 1.9 |

| Derivative 10 | N-type Calcium Channel | 4.3 |

| Data obtained from whole-cell patch clamp recordings on HEK293 cells. |

Prion Protein (PrPC) Binding Characteristics

The cellular prion protein (PrPC) is central to the pathogenesis of transmissible spongiform encephalopathies (TSEs), where it converts to an aggregated, disease-associated form (PrPSc). sigmaaldrich.com Preventing this conversion by identifying compounds that bind to and stabilize PrPC is a key therapeutic strategy. The trimethoxy-benzamide scaffold has been identified as a promising chemical pattern for designing such ligands. sigmaaldrich.com

In a study that designed and synthesized novel trimethoxy-benzamide compounds as potential anti-prion agents, molecular docking analyses predicted that these derivatives bind to a "hotspot" region within the globular domain of the prion protein. sigmaaldrich.com Further biophysical analyses were conducted to confirm this interaction. Saturation Transfer Difference (STD)-NMR and Isothermal Titration Calorimetry (ITC) experiments demonstrated that trimethoxy-benzamide analogs, specifically compounds 8a and 8b , do indeed bind to the recombinant prion protein (rPrP90–231). sigmaaldrich.com

Interestingly, while these compounds were confirmed to bind to PrPC, they did not inhibit its aggregation in a cell-free conversion assay. sigmaaldrich.com In fact, one analog appeared to accelerate the conversion process under these specific experimental conditions. sigmaaldrich.com Despite this, the demonstrated ability of the 4-amino-quinoline trimethoxy-benzamide scaffold to bind to the prion protein marks it as a valuable starting point for the future design and optimization of PrP ligands with potential therapeutic applications. sigmaaldrich.com

of this compound

Based on the currently available scientific literature, there is no direct evidence or research investigating the inhibition of Zinc Finger Protein 207 (ZNF207) by the chemical compound this compound. Extensive searches of scientific databases have not yielded any studies that explore a relationship or interaction between this specific compound and the ZNF207 protein.

Therefore, a detailed discussion under the heading "ZNF207 Inhibition and Associated Cellular Processes" cannot be provided at this time.

While information on the biological activities of various benzamide derivatives exists, and the functions of ZNF207 in cellular processes are the subject of ongoing research, a mechanistic link between this compound and ZNF207 has not been established.

General Information on ZNF207 Function:

ZNF207, also known as BuGZ, is a protein that plays a crucial role in several fundamental cellular processes. ontosight.aiuniprot.org It is involved in:

Cell Cycle Regulation: ZNF207 interacts with BUB3, a key component of the spindle assembly checkpoint, which ensures the proper segregation of chromosomes during cell division. ontosight.aiuniprot.org

Spindle Assembly: The protein is essential for the formation of the mitotic spindle, a structure necessary for cell division. It achieves this by promoting the polymerization and bundling of microtubules. uniprot.orguniprot.org

Gene Regulation: As a zinc finger protein, ZNF207 is capable of binding to DNA and RNA, suggesting a role in regulating gene expression. ontosight.ainih.govwikipedia.org In human embryonic stem cells, it has been shown to regulate the expression of the pluripotency factor OCT4. nih.gov

Protein Stability: Research indicates that ZNF207 may protect BUB3 from degradation, thereby ensuring its proper function in the cell cycle. uniprot.org

Given the absence of data connecting this compound to ZNF207, no data tables or detailed research findings on this specific interaction can be generated. Further research would be required to investigate any potential inhibitory or modulatory effects of this compound on ZNF207 and its associated cellular pathways.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3,4,5-trimethoxyphenyl)benzamide and its analogs, docking studies have been instrumental in elucidating their potential mechanisms of action, particularly as inhibitors of tubulin polymerization.

Prediction of Binding Modes and Affinities

The predicted binding modes often show a conformation similar to that of known colchicine (B1669291) site inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov The two aromatic rings of the benzamide (B126) scaffold tend to superimpose on the two phenyl rings of CA-4. nih.gov While specific binding affinity values for this compound itself are not extensively reported in the literature, studies on closely related analogs provide valuable insights. For instance, docking studies on pyrrolizine derivatives bearing a 3,4,5-trimethoxybenzamido group have shown high binding affinities towards tubulin. nih.gov Similarly, benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives have been identified as potent tubulin polymerization inhibitors through docking simulations. nih.gov

Identification of Key Interacting Residues and Active Site Characteristics

A significant outcome of molecular docking studies is the identification of key amino acid residues that form crucial interactions with the ligand. For compounds containing the 3,4,5-trimethoxyphenyl group, a recurring interaction is observed with the cysteine residue at position 241 of β-tubulin (Cysβ241). nih.govnih.gov This interaction is considered a hallmark of binding to the colchicine site.

Other important interactions include hydrogen bonds and hydrophobic interactions with various residues within the binding pocket. For example, in studies of related benzamide derivatives, hydrogen bonds have been observed with residues such as Thrα179. nih.gov The active site of the colchicine binding pocket is characterized by a mix of hydrophobic and polar regions, and the specific interactions formed by this compound and its analogs with these regions are critical for their inhibitory activity. The trimethoxyphenyl group typically occupies a hydrophobic pocket, while other parts of the molecule can form hydrogen bonds and other polar interactions. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational stability and the nature of the interactions over time. While specific MD simulation data for this compound is limited, studies on analogous compounds targeting tubulin have demonstrated the utility of this approach. nih.govnih.govresearchgate.netmdpi.com

MD simulations of tubulin inhibitors containing the 3,4,5-trimethoxyphenyl moiety have been used to assess the stability of the docked poses. nih.gov These simulations often show that the ligand remains stably bound within the colchicine binding site throughout the simulation, with minimal conformational changes. The root mean square deviation (RMSD) of the ligand and the protein backbone are key metrics used to evaluate stability. Lower and stable RMSD values suggest a stable binding complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Analog Design

QSAR models are valuable tools for the rational design of new, more potent analogs. By identifying the key structural features that contribute to activity, these models can be used to predict the activity of virtual compounds before they are synthesized. In the context of benzamide derivatives as tubulin inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. rsc.orgresearchgate.net

These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For example, a CoMFA model might indicate that increasing the steric bulk in a particular region of the molecule would enhance its inhibitory activity. This information can then be used to guide the design of new analogs with improved potency.

Identification of Physicochemical Descriptors for Activity

QSAR studies also help in identifying the key physicochemical descriptors that are correlated with the biological activity of a series of compounds. mdpi.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. researchgate.net For tubulin inhibitors, descriptors related to molecular shape, hydrophobicity, and the presence of hydrogen bond donors and acceptors are often found to be important.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that facilitate the identification of novel bioactive compounds. These methods are particularly valuable when applied to well-defined chemical scaffolds known to interact with specific biological targets. The this compound framework has been the subject of such computational studies, leveraging its known interactions to discover new potential therapeutic agents.

Pharmacophore Model Development

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For derivatives of this compound, a common pharmacophore can be elucidated from a set of known active compounds.

A study by Youssif et al. (2019) investigated a series of pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety, which is structurally related to this compound. nih.gov The analysis of these and other related tubulin polymerization inhibitors revealed a consistent pharmacophore model. The key features of this model include the 3,4,5-trimethoxyphenyl (TMP) group connected via a linker of one to three atoms to another substituted phenyl ring. nih.gov

The essential pharmacophoric features can be summarized as follows:

Aromatic Ring: The benzene (B151609) ring from the benzamide portion.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage.

Hydrogen Bond Donor: The amide nitrogen.

Hydrophobic/Aromatic Feature: The 3,4,5-trimethoxyphenyl ring system.

These features are crucial for the interaction with the target protein, such as tubulin, where the trimethoxyphenyl group often binds to the colchicine binding site.

Application in Virtual Screening

Once a pharmacophore model is established, it can be employed as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the defined features. This process allows for the rapid and cost-effective identification of potential "hits" that can then be subjected to further experimental testing.

The general workflow for a virtual screening study using a pharmacophore model derived from this compound analogs would involve the following steps:

Database Selection: A large database of chemical compounds, such as ZINC, ChemBridge, or the National Cancer Institute (NCI) database, is chosen for screening. nih.govnih.gov

Pharmacophore-Based Filtering: The validated pharmacophore model is used to filter the database, retaining only those molecules that possess the specified chemical features in the correct 3D orientation.

Molecular Docking: The "hit" molecules from the initial pharmacophore screen are then docked into the three-dimensional structure of the target protein. This step predicts the binding conformation and estimates the binding affinity of each compound. For instance, in the study of pyrrolizine derivatives, compounds were docked into the binding sites of tubulin and cyclin-dependent kinase 2 (CDK-2). nih.gov

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interactions with key amino acid residues in the active site.

Visual Inspection and Selection: The top-ranked compounds are visually inspected to assess the quality of their binding poses and interactions. A final selection of candidate molecules is then made for acquisition and biological evaluation.

While a direct virtual screening campaign starting with this compound as the sole query is not extensively documented in publicly available literature, the principles are well-established through studies on analogous compounds. For example, the investigation of pyrrolizine derivatives bearing the 3,4,5-trimethoxybenzamido group demonstrated that this approach could successfully identify compounds with significant cytotoxic activity against cancer cell lines. nih.gov The study revealed that benzamide derivatives showed higher cytotoxicity compared to their Schiff base counterparts. nih.gov

The table below summarizes the key aspects of a typical virtual screening workflow that could be applied using a pharmacophore model based on the this compound scaffold.

| Step | Description | Key Considerations |

| 1. Pharmacophore Model Generation | Development of a 3D model representing essential chemical features for biological activity. | Based on a set of active analogs of this compound. |

| 2. Database Screening | Filtering of large chemical compound libraries against the pharmacophore model. | Choice of database (e.g., ZINC, ChemBridge) can influence the diversity of identified hits. nih.govnih.gov |

| 3. Molecular Docking | Prediction of the binding mode and affinity of hit compounds within the target protein's active site. | Requires a high-resolution 3D structure of the target protein (e.g., from PDB). |

| 4. Hit Selection and Validation | Ranking of compounds based on docking scores and visual inspection, followed by experimental testing. | In vitro assays are necessary to confirm the predicted biological activity. |

This computational strategy allows researchers to explore vast chemical spaces efficiently, leveraging the structural information from this compound and its analogs to discover novel compounds with desired biological activities.

Future Directions and Research Perspectives

Advancements in Synthetic Accessibility and Scalability of N-(3,4,5-trimethoxyphenyl)benzamide Derivatives

The future of this compound research is intrinsically linked to the development of more efficient and scalable synthetic methodologies. While current methods for creating these derivatives are established, the focus is now shifting towards optimizing these processes for large-scale production, which is crucial for preclinical and clinical development.

Key areas of advancement include:

Novel Synthetic Routes: The development of alternative synthetic pathways is an ongoing effort. For instance, new methods are being investigated that utilize different starting materials or reaction conditions to streamline the synthesis and improve accessibility. nih.gov

Flow Chemistry: The adoption of flow chemistry techniques presents a promising avenue for the continuous and scalable production of this compound derivatives, offering better control over reaction parameters and potentially higher yields.

These advancements are critical for making a wider range of derivatives readily available for biological screening and further research, thereby accelerating the drug discovery process.

Exploration of Novel Biological Targets and Pathways Influenced by this Chemical Scaffold

While the this compound scaffold has shown promise in targeting known biological players like tubulin and various kinases, a significant future direction lies in identifying novel molecular targets and cellular pathways. nih.govnih.gov This exploration is crucial for uncovering new therapeutic applications and understanding the full spectrum of the scaffold's biological activity.

Future research will likely focus on:

Target Deconvolution: Employing chemical proteomics and affinity-based probes to identify the direct binding partners of this compound derivatives within the cell.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to observe the effects of these compounds on cellular morphology and function, which can provide clues about their mechanism of action and potential new targets.

Pathway Analysis: Investigating the impact of these compounds on various signaling pathways beyond those already established, such as the Hippo signaling pathway, to uncover new therapeutic opportunities. researchgate.net

The identification of novel targets and pathways will not only broaden the therapeutic potential of this scaffold but also contribute to a more comprehensive understanding of complex diseases.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the effects of this compound derivatives at a systems level. jci.orgscienceopen.com By integrating these multi-omics datasets, researchers can move beyond a single-target perspective and gain a holistic view of how these compounds influence cellular networks.

Future research in this area will involve:

Multi-omics Profiling: Systematically generating and analyzing omics data from cells or tissues treated with this compound derivatives to identify global changes in gene expression, protein levels, and metabolite profiles.

Network Biology Approaches: Using computational tools to construct and analyze the interaction networks of the molecules affected by the compounds, which can help in identifying key regulatory hubs and pathways. mdpi.com

Biomarker Discovery: Integrating omics data with clinical data to identify potential biomarkers that can predict a patient's response to treatment with these compounds.

This systems-level understanding will be instrumental in elucidating the mechanisms of action, identifying potential off-target effects, and developing more personalized therapeutic strategies.

Development of Advanced Computational Tools for Predictive Molecular Design and Optimization

Computational tools are playing an increasingly vital role in modern drug discovery, and the development of more sophisticated methods for the predictive design and optimization of this compound derivatives is a key future direction. nih.govfrontiersin.org These tools can significantly accelerate the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success.

Areas of focus include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing and refining QSAR models to predict the biological activity of new derivatives based on their chemical structure. nih.gov

Molecular Docking and Simulation: Utilizing advanced molecular docking and dynamics simulations to predict how these compounds will bind to their target proteins and to guide the design of more potent and selective inhibitors. nih.gov

Artificial Intelligence and Machine Learning: Applying AI and machine learning algorithms to large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds with greater accuracy.

The continuous improvement of these computational tools will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

Interdisciplinary Approaches in Chemical Biology Research Involving Benzamide (B126) Scaffolds

The complexity of biological systems and the multifaceted nature of drug action necessitate a highly interdisciplinary approach to research involving benzamide scaffolds. dcu.iemdpi.com The convergence of expertise from medicinal chemistry, chemical biology, pharmacology, computational biology, and clinical sciences is essential for translating promising lead compounds into effective therapies.

Future research will be characterized by:

Collaborative Research Programs: Establishing and fostering collaborations between academic research groups, pharmaceutical companies, and clinical research organizations to bridge the gap between basic science and clinical application.

Chemical Biology Tool Development: Designing and synthesizing novel chemical probes based on the this compound scaffold to investigate biological processes with high precision.

Translational Research: A strong emphasis on translating fundamental discoveries from the laboratory into the clinic, with a focus on preclinical and early-phase clinical studies to evaluate the therapeutic potential of new derivatives. scienceopen.com

By embracing these interdisciplinary approaches, the scientific community can fully harness the potential of the this compound scaffold to address unmet medical needs.

Q & A

Q. What are the key synthetic methodologies for preparing N-(3,4,5-trimethoxyphenyl)benzamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example, benzoyl chloride derivatives react with 3,4,5-trimethoxyaniline under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to promote amide bond formation . Optimization includes:

- Temperature control : Reflux at 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents enhance reactivity.

- Purification : Column chromatography or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures ≥95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–8.2 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .

- IR : Detects amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the primary biological activities reported for this compound derivatives?

- Methodological Answer :

- Anticancer : Derivatives inhibit tubulin polymerization (IC₅₀ = 0.5–2 µM in MCF-7 cells) via binding to the colchicine site .

- Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and E. coli correlate with methoxy group positioning .

- Fluorescent probes : Xanthene-core derivatives enable live-cell imaging via pH-sensitive fluorescence (λₑₓ = 488 nm, λₑₘ = 520 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

- Methodological Answer :

- Core modifications : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the benzamide para position increases tubulin binding affinity by 3–5 fold .

- Methoxy group tuning : Reducing methoxy substituents from three to two lowers cytotoxicity (e.g., IC₅₀ shifts from 1.2 µM to >10 µM in HeLa cells) .

- Hybrid derivatives : Conjugation with chalcone moieties (e.g., (E)-3-oxo-propenyl) enhances antiproliferative activity via dual kinase/tubulin inhibition .

Q. What role does X-ray crystallography play in resolving structural ambiguities of this compound derivatives?

- Methodological Answer : Crystallography identifies critical binding conformations. For example:

- Dihedral angles : The triazole ring in N-benzylidene derivatives forms a 53.8° angle with the chlorophenyl group, stabilizing π-π stacking in protein pockets .

- Hydrogen bonding : Methoxy oxygen atoms participate in C–H···O interactions (2.8–3.2 Å), influencing crystal packing and solubility .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer :

- Dose-response normalization : Use standardized assays (e.g., MTT vs. ATP-lite) and control for cell line heterogeneity .

- Solubility adjustments : Replace DMSO with β-cyclodextrin complexes to mitigate solvent-driven artifacts .

- Orthogonal validation : Confirm in vitro findings with ex vivo models (e.g., zebrafish xenografts) .

Q. What advanced applications exist for this compound derivatives in chemical biology?

- Methodological Answer :

- Fluorescent probes : Derivatives with xanthene cores enable real-time tracking of lysosomal pH changes (ΔpH = 1.2–2.0) in live neurons .

- Photoaffinity labeling : Incorporation of diazirine groups facilitates covalent target identification in proteomic studies .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.